
Methyl 2,4-difluorobenzoate
Overview
Description
Methyl 2,4-difluorobenzoate (CAS: 106614-28-2) is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. It is a colorless to pale yellow liquid with a boiling point of 128–129°C, a density of 1.384 g/mL at 25°C, and a flash point of 72.3°C (open cup) . The compound is classified as a flammable liquid (Category 4) and requires storage in a cool, dry, and well-ventilated environment . Its primary applications include use as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of fluorine atoms to modulate reactivity and stability in target molecules .
Preparation Methods
Methyl 2,4-difluorobenzoate can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-difluorobenzoyl chloride with methanol. The reaction is typically carried out at room temperature for about two hours, resulting in the formation of this compound as a pale yellow oil . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2,4-difluorobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include methanol, thionyl chloride, and various reducing and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceuticals
Methyl 2,4-difluorobenzoate is primarily utilized as a reagent in the synthesis of various pharmaceutical compounds. Notably, it has been employed in the design and synthesis of integrin αvβ3 antagonists, which exhibit significant antiplatelet activity. These antagonists are crucial for developing treatments for cardiovascular diseases .
2. Enhancing Biological Activity
The introduction of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. This compound's unique structure allows it to serve as a building block for more complex medicinal compounds, improving their efficacy and safety profiles .
Agrochemical Applications
1. Pesticide Development
In agrochemistry, this compound is used in synthesizing pesticides and herbicides. Its fluorinated structure contributes to the development of compounds with improved environmental stability and reduced toxicity to non-target organisms .
Case Study 1: Integrin αvβ3 Antagonists
A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a series of integrin αvβ3 antagonists. The researchers found that modifying the benzoate structure with fluorine atoms significantly increased binding affinity and selectivity towards the target integrin, demonstrating its potential in treating thrombotic disorders .
Case Study 2: Agrochemical Formulations
Research conducted by a team at a leading agricultural university explored the efficacy of herbicides synthesized using this compound. The findings indicated that these herbicides exhibited enhanced performance against common weeds while showing lower phytotoxicity to crops compared to traditional formulations .
Mechanism of Action
The mechanism of action of methyl 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of integrin αvβ3 antagonists, the compound interacts with the integrin receptors, inhibiting their function and thereby reducing platelet aggregation . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares Methyl 2,4-difluorobenzoate with structurally related fluorinated benzoate esters:
Reactivity and Functional Group Influence
- Ester Group Variations: Methyl vs. The ethyl derivative also has a higher molecular weight (186.16 vs. 172.13), which may reduce volatility . Phenyl Esters: Phenyl 2,4-difluorobenzoate (C₁₃H₈F₂O₂) introduces a bulkier aromatic group, increasing steric hindrance and altering electronic properties. This could reduce reactivity in nucleophilic substitutions but enhance stability in photochemical applications .
Fluorine Substitution Patterns :
- 2,4-Difluoro vs. 3,4-Difluoro : Methyl 3,4-difluorobenzoate (CAS: 4318-56-3) has fluorine atoms at the 3- and 4-positions, which may influence regioselectivity in electrophilic aromatic substitution reactions compared to the 2,4-isomer .
- Trifluorinated Derivatives : Methyl 2,4,5-trifluorobenzoate (CAS: 20372-66-1) introduces a third fluorine atom, significantly enhancing electron-withdrawing effects and acidity of the aromatic ring, which could accelerate reactions requiring deprotonation .
Biological Activity
Methyl 2,4-difluorobenzoate (CAS No. 106614-28-2) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₈H₆F₂O₂
- Molecular Weight : 172.13 g/mol
- Boiling Point : 194 °C
- Density : 1.31 g/cm³ at 20 °C
- Solubility : Soluble in organic solvents with a reported solubility of approximately 0.76 mg/ml .
Biological Activity Overview
This compound exhibits several biological activities, primarily due to its structural characteristics that allow for interaction with various biological targets. The following sections summarize key findings from research studies regarding its biological effects.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungal pathogens. In a study focusing on the antifungal activity of related benzoate derivatives, it was noted that fluorinated compounds often show enhanced activity due to their electronegative fluorine atoms, which can influence membrane permeability and interaction with biological macromolecules .
In Silico Studies
In silico evaluations have been conducted to predict the biological activity and pharmacokinetic properties of this compound. These studies utilize computational methods to assess toxicity, drug-likeness, and binding affinities to target proteins:
- Molecular Docking : Docking studies suggest that this compound can form stable interactions with certain fungal proteins, indicating potential as a therapeutic agent against fungal infections .
- Toxicity Predictions : Computational tools have been employed to predict the toxicity profile of the compound, showing it to be relatively safe at therapeutic doses while maintaining significant bioactivity .
Case Studies and Research Findings
-
Antifungal Activity Evaluation :
- A study investigated the binding interactions of this compound with fungal proteins using molecular docking techniques. The results demonstrated strong binding energies, suggesting potential as an antifungal agent .
- The compound was found to inhibit fungal growth effectively in vitro, supporting its application in treating fungal infections.
-
Pharmacokinetic Properties :
- The compound's absorption characteristics were evaluated through computational models predicting high gastrointestinal absorption and favorable blood-brain barrier permeability .
- Its lipophilicity (Log P values ranging from 1.92 to 2.79) suggests good membrane permeability which is crucial for drug design .
- Comparative Analysis with Related Compounds :
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₈H₆F₂O₂ |
Molecular Weight | 172.13 g/mol |
Boiling Point | 194 °C |
Density | 1.31 g/cm³ |
Solubility | 0.76 mg/ml |
Log P (iLOGP) | 2.09 |
GI Absorption | High |
BBB Permeant | Yes |
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of methyl 2,4-difluorobenzoate relevant to laboratory handling?
- Answer: this compound (CAS 106614-28-2) is a flammable liquid (GHS Category 4) with a molecular weight of 172.13 g/mol. Key properties include:
- Boiling Point: 128–129°C (at lower pressure) or 198.8°C at 760 mmHg .
- Density: 1.3–1.384 g/cm³ at 25°C .
- Refractive Index: 1.4840 .
- Flash Point: 72.3°C (open cup), indicating moderate flammability .
Handling requires ventilation, avoidance of ignition sources, and use of PPE (gloves, goggles) due to skin/eye irritation risks .
Q. What is a standard synthetic route for this compound?
- Answer: A common method involves acid-catalyzed esterification :
Dissolve 2,4-difluorobenzoic acid in methanol.
Add concentrated sulfuric acid (catalyst) and reflux for 4–6 hours.
Quench the reaction in ice water, extract the ester with an organic solvent (e.g., ethyl acetate), and purify via distillation or recrystallization .
Monitor reaction progress by TLC or GC-MS to confirm ester formation .
Q. Which analytical techniques are suitable for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹⁹F NMR to confirm fluorine substitution patterns; ¹H NMR for methyl ester proton signals (~3.9 ppm) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 172.13 (M⁺) .
- HPLC/GC: For purity assessment; retention time comparison against standards .
Advanced Research Questions
Q. How do discrepancies in reported boiling points (128–129°C vs. 198.8°C) arise, and how should they be addressed experimentally?
- Answer: The lower boiling point (128–129°C) is likely measured under reduced pressure (e.g., 8 mmHg), while 198.8°C corresponds to ambient pressure (760 mmHg) . Researchers should:
- Specify pressure conditions in experimental reports.
- Use vacuum distillation for low-pressure purification to avoid thermal decomposition.
- Validate measurements with calibrated equipment (e.g., digital manometers) .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Answer:
- Catalyst Optimization: Replace sulfuric acid with p-toluenesulfonic acid (PTSA) to reduce side reactions (e.g., sulfonation).
- Solvent Selection: Use excess methanol as both solvent and reactant to drive esterification equilibrium.
- Reaction Monitoring: Employ in-line FTIR to track carboxylic acid consumption and adjust reaction time dynamically .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Answer:
- Perform density functional theory (DFT) calculations to:
- Analyze electron-withdrawing effects of fluorine substituents on the aromatic ring.
- Predict regioselectivity in Suzuki-Miyaura couplings (e.g., preference for C-5 substitution due to fluorine’s meta-directing influence).
- Validate predictions with experimental kinetic studies (e.g., Hammett plots) .
Q. Methodological Notes
Properties
IUPAC Name |
methyl 2,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUHULOBTDYMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382341 | |
Record name | Methyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106614-28-2 | |
Record name | Benzoic acid, 2,4-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106614-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2,4-difluoro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.